molecular formula C9H8ClF3N2O2 B1406693 Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate CAS No. 1160994-80-8

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate

Cat. No.: B1406693
CAS No.: 1160994-80-8
M. Wt: 268.62 g/mol
InChI Key: BXYMWBXEUKAPIV-UHFFFAOYSA-N
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Description

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) is a chemical compound known for its unique structural features and diverse applications. The compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application, but generally, the compound can inhibit or activate certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylcarbamate): Similar structure but lacks the methyl group on the carbamate.

    6-Chloro-4-(trifluoromethyl)pyridine: The parent compound without the carbamate group.

    Methyl (4-(trifluoromethyl)pyridin-2-ylmethylcarbamate): Similar structure but lacks the chloro group.

Uniqueness

Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylmethylcarbamate) is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-15(8(16)17-2)7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYMWBXEUKAPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157445
Record name Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-80-8
Record name Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160994-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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